5-(4-Bromo-phenyl)-3H-thieno[2,3-d]pyrimidin-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“5-(4-Bromo-phenyl)-3H-thieno[2,3-d]pyrimidin-4-one” is a chemical compound that belongs to the class of pyrazole derivatives . Pyrazoles are five-membered heterocycles that are particularly useful in organic synthesis . They are one of the most studied groups of compounds among the azole family . The presence of the pyrazole nucleus in different structures leads to diversified applications in different areas such as technology, medicine, and agriculture .
Synthesis Analysis
The synthesis of pyrazole derivatives, including “5-(4-Bromo-phenyl)-3H-thieno[2,3-d]pyrimidin-4-one”, involves a variety of methods and synthetic analogues . A series of novel pyrazolo [3,4- d ]pyrimidines was synthesized . In one study, a series of 5-bormopyrimidinones were designed and synthesized, identifying the 5-bromo-6-isopropyl-2- (2-propoxy-phenyl)pyrimidin-4 (3 H)-one as a new scaffold of potent PDE5 inhibitors .Scientific Research Applications
Antitubercular Agents
Thieno[2,3-d]pyrimidin-4(3H)-ones, including “5-(4-bromophenyl)thieno[2,3-d]pyrimidin-4(3H)-one”, have been synthesized and screened against Mycobacteria as part of a program to develop new antitubercular agents . Some of these compounds have shown significant antimycobacterial activity against Mycobacterium tuberculosis H37Ra (ATCC 25177) and Mycobacterium bovis BCG (ATCC 35743) .
Antimicrobial Activity
Substituted thieno[2,3-d]pyrimidine-4-carboxylic acids, which can be synthesized from “5-(4-bromophenyl)thieno[2,3-d]pyrimidin-4(3H)-one”, have shown antimicrobial activity against Pseudomonas aeruginosa . This suggests that the compound could be used in the development of new antimicrobial drugs .
Antiplasmodial Agents
Thieno[2,3-d]pyrimidin-4(3H)-ones have been evaluated for their anti-plasmodial activity . This suggests that “5-(4-bromophenyl)thieno[2,3-d]pyrimidin-4(3H)-one” could potentially be used in the development of new antimalarial drugs .
Cytochrome bd Oxidase Inhibitors
Thieno[3,2-d]pyrimidin-4-amines, which can be synthesized from “5-(4-bromophenyl)thieno[2,3-d]pyrimidin-4(3H)-one”, have been identified as potential inhibitors of cytochrome bd oxidase . This enzyme is an attractive drug target in Mycobacterium tuberculosis .
Mechanism of Action
Target of Action
The primary target of the compound 5-(4-bromophenyl)thieno[2,3-d]pyrimidin-4(3H)-one is Mycobacterium tuberculosis . This compound has been designed and synthesized as a part of a program to develop new antitubercular agents . It has also been reported to inhibit Cytochrome bd oxidase (Cyt-bd) , an attractive drug target in Mycobacterium tuberculosis .
Mode of Action
The compound interacts with its targets, leading to significant antimycobacterial activity against Mycobacterium tuberculosis
Biochemical Pathways
The compound affects the biochemical pathways of Mycobacterium tuberculosis, leading to its antimycobacterial activity
Result of Action
The compound exhibits significant antimycobacterial activity against Mycobacterium tuberculosis . Some of the compounds in this class were found to exhibit very good antimycobacterial activity, with a minimum inhibitory concentration (MIC) in the range of 6–8 μM . These compounds were also found to be non-cytotoxic .
properties
IUPAC Name |
5-(4-bromophenyl)-3H-thieno[2,3-d]pyrimidin-4-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H7BrN2OS/c13-8-3-1-7(2-4-8)9-5-17-12-10(9)11(16)14-6-15-12/h1-6H,(H,14,15,16) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MGLDBSICXJAWCJ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CSC3=C2C(=O)NC=N3)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H7BrN2OS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70352482 |
Source
|
Record name | 5-(4-Bromo-phenyl)-3H-thieno[2,3-d]pyrimidin-4-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70352482 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
307.17 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
307512-24-9 |
Source
|
Record name | 5-(4-Bromo-phenyl)-3H-thieno[2,3-d]pyrimidin-4-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70352482 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5-(4-bromophenyl)-3H,4H-thieno[2,3-d]pyrimidin-4-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.